molecular formula C6H8ClNO4 B1497772 Ethyl gamma-chloro-alpha-oximinoacetoacetate CAS No. 50382-11-1

Ethyl gamma-chloro-alpha-oximinoacetoacetate

Cat. No. B1497772
CAS RN: 50382-11-1
M. Wt: 193.58 g/mol
InChI Key: CBVFCYWSRGHDSR-SNAWJCMRSA-N
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Description

Ethyl gamma-chloro-alpha-oximinoacetoacetate, also known as ethyl 2-chloro-2-(oximinoacetyl)acetate or simply CCOAA, is a chemical compound used in scientific research. It is a versatile compound that has found applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. In

Mechanism of Action

The mechanism of action of CCOAA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of amino acids. Specifically, CCOAA has been shown to inhibit the activity of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine. This inhibition leads to a decrease in the levels of glutamine, which is an essential amino acid for the growth of cancer cells.
Biochemical and Physiological Effects:
CCOAA has been shown to have both biochemical and physiological effects. Biochemically, CCOAA has been shown to inhibit the activity of glutamine synthetase, as mentioned above. Physiologically, CCOAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CCOAA has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CCOAA in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, and it has been shown to have activity against cancer cells. Additionally, CCOAA is relatively easy to synthesize and purify, making it a convenient compound to work with. One limitation of using CCOAA is its potential toxicity. While CCOAA has been shown to be effective against cancer cells, it may also have negative effects on healthy cells if used inappropriately.

Future Directions

There are several future directions for research on CCOAA. One area of interest is the development of CCOAA derivatives with improved activity and selectivity against cancer cells. Another area of interest is the investigation of the mechanism of action of CCOAA in more detail. Additionally, CCOAA could be used as a tool to study the role of glutamine in cancer cell metabolism. Finally, the potential use of CCOAA as an anti-inflammatory or analgesic agent could be explored further.

Scientific Research Applications

CCOAA has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, CCOAA has been investigated as a potential anti-tumor agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, CCOAA has been used as a starting material for the synthesis of various compounds, including pyrazoles, pyridazines, and pyrimidines. In biochemistry, CCOAA has been used as a tool to study the mechanism of action of enzymes involved in the biosynthesis of amino acids.

properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFCYWSRGHDSR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/CCl)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250220
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl gamma-chloro-alpha-oximinoacetoacetate

CAS RN

50382-11-1
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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